6-Chloro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
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Overview
Description
6-Chloro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the indazole ring.
Chlorination: Addition of the chloro substituent.
Cyclization: Formation of the tetrahydropyran ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The tetrahydropyran group can be modified through various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Indazoles: From nucleophilic substitution reactions.
Scientific Research Applications
6-Chloro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to other bioactive indazoles.
Industry: Use in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole would depend on its specific biological target. Generally, indazole derivatives can interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. The chloro and nitro groups may enhance binding affinity or selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Nitroindazole: Lacks the chloro and tetrahydropyran groups.
6-Chloroindazole: Lacks the nitro and tetrahydropyran groups.
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole: Lacks the chloro and nitro groups.
Uniqueness
6-Chloro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to other indazole derivatives.
Properties
Molecular Formula |
C12H12ClN3O3 |
---|---|
Molecular Weight |
281.69 g/mol |
IUPAC Name |
6-chloro-5-nitro-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H12ClN3O3/c13-9-6-10-8(5-11(9)16(17)18)7-14-15(10)12-3-1-2-4-19-12/h5-7,12H,1-4H2 |
InChI Key |
JGHDDKIHPGAQLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=CC(=C(C=C3C=N2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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